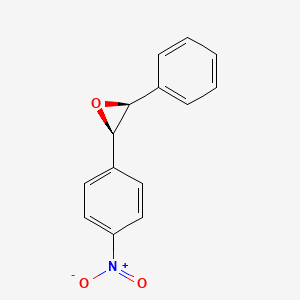

trans-4-Nitrostilbene oxide

Description

Contextualization within Epoxide Chemistry and Organic Synthesis

Epoxides are three-membered heterocyclic ethers that are highly significant in organic synthesis due to the inherent ring strain, which makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of two adjacent functional groups, making epoxides versatile synthetic intermediates.

The synthesis of stilbene (B7821643) oxides, including the nitro-substituted variant, is commonly achieved through the epoxidation of the corresponding stilbene alkene. A prevalent method involves the reaction of the alkene with a peroxy acid, such as peracetic acid or m-chloroperbenzoic acid (mCPBA). orgsyn.orgbrainly.com For instance, trans-stilbene (B89595) can be converted to trans-stilbene oxide by treatment with a peracetic acid solution. orgsyn.org Another important synthetic route is the Corey-Chaykovsky reaction, which involves the reaction of an aldehyde with a sulfur ylide. The reaction of p-nitrobenzaldehyde with an unsubstituted sulfonium (B1226848) salt has been shown to produce p-nitrostilbene oxide in excellent yield with high selectivity for the trans isomer. thieme-connect.com

The reactions of stilbene oxides are characteristic of epoxides. They undergo acid-catalyzed rearrangement to form carbonyl compounds. capes.gov.br For example, the acid-catalyzed rearrangement of stilbene oxides was studied as early as 1955 by Herbert O. House. acs.org Depending on the substitution pattern and reaction conditions, this can lead to the formation of diarylacetaldehydes. nih.gov The epoxide ring is also readily opened by various nucleophiles. beilstein-journals.org This includes reactions with thiols to form β-hydroxy sulfides and with water under acidic conditions to yield vicinal diols. brainly.combeilstein-journals.org

Significance of the Nitrostilbene Structural Motif in Chemical Research

The stilbene framework (1,2-diphenylethylene) is a fundamental structure in organic chemistry, known for existing as two distinct geometric isomers: cis (Z) and trans (E). wikipedia.org These isomers exhibit significantly different physical properties; for example, trans-stilbene is a crystalline solid with a melting point around 125 °C, while cis-stilbene (B147466) is a liquid at room temperature. wikipedia.org The trans isomer is generally more stable due to reduced steric hindrance. wikipedia.org

The introduction of a nitro group (NO₂) at the para position of a phenyl ring, creating a nitrostilbene, profoundly influences the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which polarizes the π-electron system of the stilbene backbone. nih.gov This "push-pull" characteristic, especially when paired with an electron-donating group on the other ring (as in 4-dimethylamino-4′-nitrostilbene), is of significant interest for applications in nonlinear optics and as molecular probes. sigmaaldrich.comnih.gov

The nitrostilbene motif is also a key component in various chemical syntheses. The nitro group can be reduced to an amino group, providing a pathway to a wide range of other functionalized stilbenes. Furthermore, the electronic nature of the nitro group can influence the reactivity of other parts of the molecule, such as the central double bond or, in the case of trans-4-nitrostilbene oxide, the adjacent epoxide ring. For example, the presence of a nitro group can promote triplet pathways in photochemical reactions. nih.gov

Historical Perspectives on the Study of Stilbene Oxides

The study of stilbenes and their derivatives has a long history. The parent compound, stilbene, was first discovered in 1843 by the French chemist Auguste Laurent, who named it for its lustrous appearance. wikipedia.org The development of synthetic organic chemistry in the 20th century provided numerous methods for preparing stilbenes. A landmark achievement was the discovery of the Wittig reaction in 1954, which remains a versatile and widely used method for synthesizing alkenes, including substituted stilbenes. wiley-vch.de

Research into stilbene oxides followed the development of alkene epoxidation methods. The acid-catalyzed rearrangements of stilbene oxides were a subject of significant mechanistic investigation in the mid-20th century, helping to elucidate the behavior of epoxides and carbocation intermediates. acs.org The stereospecificity of epoxidation reactions and subsequent ring-opening has been a cornerstone of stereochemical studies. For instance, the epoxidation of trans-stilbene yields the trans-epoxide, while epoxidation of cis-stilbene can produce a mixture of cis and trans products depending on the reagent used. wikipedia.org The ability to convert trans-stilbene into cis-stilbene oxide through a sequence of stereospecific reactions involving multiple inversions of configuration has also been demonstrated, showcasing the sophisticated control achievable in modern organic synthesis. acs.org

Structure

3D Structure

Properties

CAS No. |

14985-26-3 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(2S,3S)-2-(4-nitrophenyl)-3-phenyloxirane |

InChI |

InChI=1S/C14H11NO3/c16-15(17)12-8-6-11(7-9-12)14-13(18-14)10-4-2-1-3-5-10/h1-9,13-14H/t13-,14-/m0/s1 |

InChI Key |

YUZKNYLREGXARL-KBPBESRZSA-N |

SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Other CAS No. |

14985-26-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 4 Nitrostilbene Oxide

Stereoselective and Regioselective Epoxidation Strategies

The creation of the oxirane ring on the stilbene (B7821643) backbone is a critical step that dictates the final product's stereochemistry. The focus is on methods that selectively produce the trans epoxide from the trans-stilbene (B89595) precursor, avoiding the formation of the cis-isomer or other byproducts.

Catalytic epoxidation offers an efficient route for synthesizing epoxides, often with high selectivity and under milder conditions than stoichiometric methods. Various metal-based catalytic systems have been investigated for the epoxidation of stilbene and its derivatives.

Metal-Complex Catalysts: Ruthenium and manganese complexes are effective for stilbene epoxidation. Carbonyl ruthenium phthalocyanine (B1677752) complexes, when used with an oxidant like 2,6-dichloropyridine (B45657) N-oxide, show high catalytic activity and stability. worldscientific.com Manganese-exchanged Al-MCM-41, modified with a chiral salen ligand, can be employed as a heterogeneous catalyst for the asymmetric epoxidation of stilbenes using iodosylbenzene as the oxygen source. rsc.org Studies on such systems explore the effects of temperature, solvents, and donor ligands on reaction yield and enantioselectivity. rsc.org

Nanoparticle Catalysis: Novel catalysts like FePt@Cu nanowires have been shown to efficiently epoxidize stilbene using molecular oxygen. nih.govrsc.org These nanowire catalysts maintain their conversion and selectivity rates over repeated uses. nih.govrsc.org Gold-based catalysts, particularly Au/TiO₂, can also facilitate the stereoselective epoxidation of trans-stilbene. rsc.org In the presence of a radical initiator like tert-butyl hydroperoxide (TBHP), these gold catalysts participate in a chain reaction that activates molecular oxygen for the epoxidation process. rsc.org

Ketone-Catalyzed Epoxidation: Chiral ketones have emerged as highly effective catalysts for the enantioselective epoxidation of trans-stilbenes, achieving high enantiomeric excess (ee) values. acs.org These reactions typically use Oxone (potassium peroxymonosulfate) as the primary oxidant in a buffered aqueous-organic solvent system, such as DME/water. acs.org The choice of ketone catalyst and reaction conditions, such as temperature, significantly influences the stereochemical outcome. acs.org

Table 1: Overview of Catalytic Systems for Stilbene Epoxidation

| Catalyst System | Oxidant | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Ketones (e.g., (R)-7) | Oxone | trans-Stilbenes | High enantioselectivity (84-95% ee) for (S,S)-epoxides. | acs.org |

| FePt@Cu Nanowires | Molecular Oxygen (O₂) | Stilbene | Efficient epoxidation; catalyst is reusable. | nih.govrsc.org |

| Mn-salen complex on Al-MCM-41 | Iodosylbenzene | (E)-Stilbene | Heterogeneous catalysis with good enantioselectivity. | rsc.org |

| Au/TiO₂ | tert-Butyl Hydroperoxide (TBHP) | trans-Stilbene | High activity and stereoselective formation of trans-stilbene oxide. | rsc.org |

| Ruthenium Phthalocyanine Complexes | 2,6-dichloropyridine N-oxide | Stilbenes | High catalytic activity and stability. | worldscientific.com |

Stoichiometric methods, while sometimes generating more waste, are valuable for their reliability and often high yields in specific transformations.

Corey-Chaykovsky Epoxidation: This method provides an excellent route to trans-4-Nitrostilbene oxide with high selectivity. thieme-connect.com The reaction between p-nitrobenzaldehyde and an unsubstituted sulfonium (B1226848) ylide, generated from a sulfonium salt and a strong base like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), yields the desired epoxide in high yield with a trans selectivity exceeding 90%. thieme-connect.com This approach is particularly effective for aldehydes and sulfonium ylides, leading to the corresponding epoxides with high efficiency. thieme-connect.com

Peroxy-acid Epoxidation: Traditional epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. researchgate.net This method involves the direct transfer of an oxygen atom from the peroxy acid to the double bond. While broadly applicable, the selectivity for trans-stilbene derivatives can be influenced by steric and electronic factors, and careful control of reaction conditions is necessary to minimize side reactions.

Table 2: Comparison of Stoichiometric Epoxidation Reagents

| Reagent/Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Corey-Chaykovsky Reaction | p-nitrobenzaldehyde, S-benzyl-tetrahydrothiophenium salt, TBD base | Excellent yield; high trans selectivity (>90%). | thieme-connect.com |

| Peroxy Acids (e.g., m-CPBA) | trans-4-Nitrostilbene | General and widely used method for alkene epoxidation. | researchgate.net |

Catalytic Systems in Epoxide Formation

Precursor Design and Chemical Transformations

The synthesis of the direct precursor, trans-4-nitrostilbene, is a foundational step. Several classic organic reactions can be employed, with the choice often depending on the availability of starting materials and desired scale.

Perkin Reaction: A general and effective method for synthesizing trans-4-nitrostilbenes involves the Perkin reaction. researchgate.neteurjchem.com This can be achieved by reacting 4-nitrophenylacetic acid with benzaldehyde (B42025) in the presence of a base like pyrrolidine. researchgate.neteurjchem.com Microwave irradiation has been shown to significantly accelerate this reaction, allowing for the synthesis of trans-4-nitrostilbene in good yields within minutes under solvent-free conditions. researchgate.neteurjchem.com

Wittig Reaction: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are versatile and widely used for preparing stilbenes. wiley-vch.de This reaction is known for producing the trans-isomer with high stereospecificity. wiley-vch.de The trans-product often has lower solubility in the reaction solvent (e.g., methanol) compared to the cis-isomer, causing it to precipitate and simplifying its separation. wiley-vch.de

Heck Reaction: The palladium-catalyzed Heck reaction offers another route by coupling an aryl halide with an alkene. beilstein-journals.org For instance, the reaction of an appropriate arylboronic acid and styrene (B11656) can be optimized to produce trans-stilbene derivatives. beilstein-journals.org

Table 3: Synthetic Routes for the Precursor trans-4-Nitrostilbene

| Reaction Name | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Perkin Reaction | 4-Nitrophenylacetic acid, Benzaldehyde | Pyrrolidine catalyst, Microwave irradiation | Fast, high yield, solvent-free. | researchgate.neteurjchem.com |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Basic conditions | High trans stereoselectivity; easy product separation. | wiley-vch.de |

| Heck Reaction | Arylboronic acid, Styrene | Pd(OAc)₂, NBS additive, 25 °C | Mild reaction conditions. | beilstein-journals.org |

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, reaction parameters for the epoxidation step must be carefully optimized.

Solvent Effects: The choice of solvent can significantly impact reaction efficiency and selectivity. In ketone-catalyzed epoxidations, using an aqueous 1,2-dimethoxyethane (B42094) (DME) solution at 0 °C has been shown to increase the enantiomeric excess by up to 13% compared to other solvent systems like acetonitrile (B52724). acs.org For some titanium-catalyzed systems, acetonitrile is considered the solvent of choice for selective epoxidation. cnr.it

Temperature Control: Temperature is a critical parameter. For many catalytic epoxidations, lower temperatures (e.g., 0-5 °C) are preferred to enhance selectivity and minimize the formation of byproducts. acs.orgclockss.org

Role of Additives: The presence of additives can be crucial. In ketone-catalyzed systems, a buffer such as sodium bicarbonate (NaHCO₃) is used to maintain the optimal pH for the reaction with Oxone. acs.org In some catalytic systems using hydrogen peroxide, co-catalysts like 2-methylimidazole (B133640) or pyridine (B92270) can improve substrate conversion. researchgate.net For certain gold-catalyzed reactions, a small amount of a radical initiator (TBHP) is essential to start the catalytic cycle. rsc.org

Methodologies for Isomer Separation and Purification

After synthesis, isolating the pure this compound from the reaction mixture, which may contain the unreacted precursor, the cis-epoxide isomer, and other byproducts, is essential.

Crystallization and Precipitation: The difference in solubility between cis and trans isomers is a valuable tool for purification. In the synthesis of the trans-stilbene precursor via the Wittig reaction, the trans-isomer is often less soluble and precipitates from the reaction mixture, allowing for simple filtration-based separation. wiley-vch.de This principle can also be applied to the epoxide product, where fractional crystallization can be used to separate the desired trans-epoxide from isomeric impurities.

Chromatography: Column chromatography is a standard and highly effective technique for separating isomers. Silica (B1680970) gel column chromatography is frequently used to purify stilbene derivatives and their epoxides, separating products based on polarity differences. thieme-connect.commdpi.com

Spectroscopic Analysis: The separation and identification of isomers can be confirmed using spectroscopic methods. The vibrational spectra of trans and cis isomers of 4-nitrostilbene (B156276) are distinguishable, which aids in their analytical characterization and can be leveraged in separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Trans 4 Nitrostilbene Oxide

Epoxide Ring-Opening Reactions: Pathways and Selectivity

The oxirane ring of trans-4-Nitrostilbene oxide is susceptible to cleavage by both nucleophilic and electrophilic reagents. The reaction pathways and the resulting product selectivity are dictated by the nature of the attacking species, the solvent, and the electronic influence of the para-nitro group.

Nucleophilic ring-opening of epoxides is a fundamental process for generating highly functionalized molecules, particularly β-amino alcohols. rsc.org In unsymmetrical epoxides like this compound, the site of nucleophilic attack (regioselectivity) is a critical consideration. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon center.

The powerful electron-withdrawing nature of the para-nitro group plays a decisive role in directing the regiochemical outcome. It enhances the electrophilicity of the benzylic carbon (the carbon atom attached to the nitrophenyl group), making it the preferred site for nucleophilic attack. This is in contrast to non-aromatic epoxides where attack generally occurs at the less sterically hindered carbon. rsc.org

For example, the reaction with nitrogen nucleophiles such as aniline (B41778) derivatives would be expected to yield predominantly the corresponding β-amino alcohol where the amino group is attached to the benzylic carbon. The reaction maintains the trans relationship of the original substituents as a syn or anti diastereomer depending on the specific nucleophile and conditions. Catalyst-controlled systems, often employing Lewis acids like aluminum-salen complexes, can further enhance regioselectivity, even in cases with subtle electronic or steric differences between the two epoxide carbons. rsc.org

| Nucleophile | Solvent | Expected Major Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Aniline | DME | (1R,2R)-1-(4-nitrophenyl)-2-phenyl-2-(phenylamino)ethanol (and its enantiomer) | Attack at benzylic carbon | Anti-addition |

| Sodium Methoxide | Methanol | (1R,2R)-1-methoxy-1-(4-nitrophenyl)-2-phenylethanol (and its enantiomer) | Attack at benzylic carbon | Anti-addition |

| Sodium Azide | DMF | (1R,2R)-1-azido-1-(4-nitrophenyl)-2-phenylethanol (and its enantiomer) | Attack at benzylic carbon | Anti-addition |

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This activation enhances the electrophilicity of the epoxide carbons, allowing for attack by weak nucleophiles like water or alcohols. The mechanism can exhibit characteristics of both SN1 and SN2 pathways.

In the case of this compound, the benzylic carbon can effectively stabilize a partial positive charge (carbocation-like character) due to resonance with the phenyl ring, even though the nitro group is deactivating. This favors an SN1-like mechanism where the nucleophile attacks the benzylic carbon after the C-O bond begins to break. This process typically leads to the formation of a diol with anti-stereochemistry. For instance, acid-catalyzed hydrolysis in water would yield (1R,2S)-1-(4-nitrophenyl)-2-phenylethane-1,2-diol.

Epoxides, particularly those with aryl substituents, can undergo rearrangement reactions under Lewis or Brønsted acid catalysis. These rearrangements often involve the migration of a hydride or an aryl group, leading to the formation of carbonyl compounds. For this compound, acid treatment could potentially lead to the formation of 4-nitro-deoxybenzoin through a phenyl group migration to the adjacent carbocationic center formed during the ring-opening process.

Furthermore, innovative oxidative ring-opening reactions have been reported for styrene (B11656) oxides, where activation of the epoxide oxygen with a silyl (B83357) triflate in the presence of DMSO leads to a ketone. mdpi.com This type of transformation, if applied to this compound, would be expected to generate the corresponding ketone, showcasing a skeletal reorganization where the stereochemical information at one carbon is lost. mdpi.com

Electrophilic Ring-Opening Reactions: Acid-Catalyzed Pathways

Role of the Nitro Group in Modulating Chemical Reactivity

The nitro group (-NO₂) at the para position of the phenyl ring is a potent electron-withdrawing group that profoundly influences the reactivity of this compound. Its effects are manifold:

Activation of the Epoxide Ring: The nitro group inductively and resonantly withdraws electron density from the aromatic ring and, consequently, from the attached benzylic carbon of the epoxide. This increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack as discussed in section 3.1.1.

Stabilization of Intermediates: In reactions involving radical anions, the nitro group acts as a strong electron acceptor, stabilizing the radical intermediate through delocalization. scispace.com This facilitates single-electron transfer (SET) processes.

Influence on Acidity: The electron-withdrawing nature of the nitro group increases the acidity of nearby protons, which can be a factor in base-mediated elimination or rearrangement reactions.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which can influence reaction kinetics and thermodynamics, particularly in protic solvents or in the presence of hydrogen-bond donors. nih.govacs.org Studies on related push-pull stilbenes show that hydrogen bonds between the nitro group and hydroxyl groups can dominate intermolecular interactions. nih.govacs.org

Electron Transfer Processes and Radical Intermediates

The presence of the nitroaromatic moiety makes this compound a prime candidate for engaging in electron transfer processes. Nitroaromatic compounds are well-known electron acceptors, and their reduction often proceeds through the formation of a radical anion. uab.cat

Electrochemical studies on nitrostilbenes show that they are reduced at less negative potentials compared to other stilbene (B7821643) derivatives. uab.cat The initial step is typically a reversible one-electron transfer to form the nitrostilbene radical anion. nih.gov This radical anion is a key intermediate in various transformations. For instance, in the presence of a suitable base like potassium tert-butoxide, a single electron transfer from the alkoxide to the nitrostilbene can occur, generating a radical anion and a tert-butoxy (B1229062) radical. nih.gov

Mechanistic studies on 2-nitrostilbene (B8481306) oxide have shown that such radical intermediates can undergo intramolecular reactions. nih.gov For example, a radical anion could attack the neutral molecule, leading to an epoxide intermediate that subsequently undergoes ring-opening initiated by the proximal nitro group. nih.gov While the 4-nitro isomer lacks this proximal arrangement for intramolecular cyclization, the formation of radical anions via electron transfer remains a key reactive pathway. These radical species can dimerize or participate in further redox processes. uab.cat The photoinduced reactions of trans-nitrostilbenes with amines also proceed via electron transfer, generating radical anions that undergo subsequent reactions to form reduced products like nitroso compounds. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are strongly influenced by the electronic effects of the nitro group and the reaction conditions, especially the solvent.

Kinetics: The rate of nucleophilic ring-opening is expected to be significantly faster for this compound compared to unsubstituted trans-stilbene (B89595) oxide due to the electronic activation provided by the nitro group. Kinetic studies on the isomerization of similar "push-pull" molecules show a strong dependence on solvent polarity. longdom.org For reactions proceeding through polar or charged transition states, such as the SN1-like acid-catalyzed ring-opening, polar solvents would stabilize the transition state and accelerate the reaction rate. The rate constant for quenching of the triplet states of nitrostilbenes by amines, a key step in their photoreduction, is on the order of 1 x 10⁸ M⁻¹ s⁻¹ in acetonitrile (B52724). rsc.org

Thermodynamics: The formation of the epoxide ring from the parent alkene is an exothermic process. The subsequent ring-opening reactions are also generally thermodynamically favorable due to the release of ring strain. The precise Gibbs free energy change (ΔG) depends on the specific nucleophile and the stability of the resulting product. In electron transfer processes, the large negative reduction potential of nitrostilbenes indicates that their reduction to the radical anion is a thermodynamically favorable process when a suitable electron donor is present. nih.gov The free energy change for photoinduced electron transfer (PET) can be calculated using the Rehm-Weller equation, and for nitrostilbene derivatives, this process is often highly exergonic. ias.ac.in

| Solvent | Δ‡H⁰ (kJ/mol) | Δ‡S⁰ (J/mol·K) | Δ‡G⁰ (kJ/mol) |

|---|---|---|---|

| Toluene | 94.7 | -17.1 | 99.8 |

| Dichloromethane | 75.9 | -47.5 | 90.0 |

| Acetone | 70.3 | -58.8 | 87.8 |

| Acetonitrile | 66.6 | -69.7 | 87.3 |

Data adapted from a kinetic study on a structurally related molecule to illustrate the influence of solvent polarity on thermodynamic activation parameters. longdom.org

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates, mechanisms, and the distribution of products (selectivity). For transformations involving this compound, the solvent's properties—such as polarity, protic or aprotic nature, and nucleophilicity—are critical in dictating the pathway of its characteristic reactions, most notably the ring-opening of the epoxide. While comprehensive kinetic data across a wide array of solvents specifically for this compound are not extensively documented in peer-reviewed literature, a robust understanding of the expected solvent effects can be derived from established principles of physical organic chemistry and by analyzing data from closely analogous systems, such as substituted styrene oxides and other stilbene oxides.

The dominant transformation of epoxides under neutral or acidic conditions is solvolysis, where a solvent molecule acts as the nucleophile, leading to the formation of a 1,2-diol or its ether derivatives. The mechanism of this ring-opening reaction for an unsymmetrical epoxide like this compound exists on a continuum between a pure SN2 and SN1 pathway. The solvent's role is paramount in determining where on this continuum the reaction falls.

SN2-like Mechanism: This pathway involves a backside attack by a solvent molecule on one of the epoxide's carbon atoms, proceeding through a single transition state. This mechanism is favored by less polar solvents and strong, non-solvent nucleophiles.

SN1-like Mechanism: This pathway involves the formation of a transition state with significant carbocationic character. The C-O bond of the epoxide begins to break before the new C-nucleophile bond is fully formed. This route is heavily favored by polar, protic solvents which can protonate the epoxide oxygen, making it a better leaving group, and stabilize the charge separation in the transition state through hydrogen bonding and high dielectric constant. ethernet.edu.et

For this compound, the presence of two phenyl rings makes either epoxide carbon a benzylic position, which can stabilize a positive charge. However, the powerful electron-withdrawing effect of the para-nitro group significantly destabilizes any developing positive charge on the adjacent carbon (Cα-NO₂). Consequently, an SN1-like cleavage would preferentially occur at the other benzylic carbon (Cα-H), leading to a carbocationic intermediate stabilized by the unsubstituted phenyl ring.

Polar protic solvents like water, methanol, and ethanol (B145695) are particularly effective at promoting the SN1-like pathway. ethernet.edu.et They serve as both a potential acid catalyst (via protonation of the epoxide oxygen) and the nucleophile. Their ability to form hydrogen bonds is crucial for stabilizing the transition state. In contrast, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (MeCN) can solvate the developing cation but are less effective at stabilizing the transition state and the leaving group, generally leading to slower reaction rates compared to protic solvents of similar polarity.

Detailed Research Findings from Analogous Systems

To quantitatively understand how solvents influence the mechanism, chemists often employ linear free-energy relationships like the Hammett and Grunwald-Winstein equations.

Hammett Analysis for Regioselectivity: Studies on the acid-catalyzed hydrolysis of para-substituted styrene oxides provide an excellent model for this compound. acs.orgacs.org The reaction rate and regioselectivity (the preference for nucleophilic attack at the benzylic carbon, Cα, versus the terminal carbon, Cβ) are highly dependent on the electronic nature of the para-substituent. The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate (k) to the substituent constant (σ), with the reaction constant (ρ) indicating the sensitivity of the reaction to electronic effects.

In the hydrolysis of substituted styrene oxides, a negative ρ value is consistently observed, indicating a buildup of positive charge in the transition state at the benzylic position. acs.org This strongly supports an SN1-like mechanism. The electron-withdrawing nitro group (σ = +0.78) strongly disfavors positive charge buildup and directs nucleophilic attack away from its adjacent carbon. acs.org For this compound, this implies that solvent-based nucleophilic attack will overwhelmingly occur at the benzylic carbon of the unsubstituted phenyl ring.

Table 1: Hammett Correlation Data for the Regioselectivity of Hydrolysis of para-Substituted Styrene Oxides (Analogous System) This table illustrates how the electronic properties of a substituent, similar to the nitro group in the target compound, dictate the reaction mechanism and regioselectivity in a closely related system. A negative ρ value signifies a transition state with positive charge buildup, characteristic of an SN1-like pathway.

| Substituent (X) | Hammett Constant (σ) | Reaction Constant (ρ) for log(α/β) | Predominant Attack Site | Mechanistic Implication |

| Methoxy (CH₃O) | -0.27 | -1.35 to -2.07 acs.orgacs.org | Benzylic (Cα) | SN1-like (stabilized carbocation) |

| Methyl (CH₃) | -0.17 | -1.35 to -2.07 acs.orgacs.org | Benzylic (Cα) | SN1-like |

| Hydrogen (H) | 0.00 | -1.35 to -2.07 acs.orgacs.org | Benzylic (Cα) | SN1-like |

| Chloro (Cl) | +0.23 | -1.35 to -2.07 acs.orgacs.org | Benzylic (Cα) with decreasing selectivity | SN1-like (destabilized carbocation) |

| Nitro (NO₂) * | +0.78 | -1.35 to -2.07 acs.orgacs.org | Terminal (Cβ) | Shift towards SN2-like character |

| In the case of styrene oxide, a p-nitro group makes attack at the terminal carbon (Cβ) competitive. For this compound, the alternative benzylic carbon (Cα-H) remains the most favorable site for an SN1-like reaction. |

Grunwald-Winstein Analysis for Solvent Effects: The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is a powerful tool for dissecting solvent effects into contributions from solvent nucleophilicity (lNT) and solvent ionizing power (mYCl). wikipedia.orgsemanticscholar.org Although a full Grunwald-Winstein analysis for this compound is not available, the expected outcome can be predicted.

An m value close to 1.0 suggests a classic SN1 mechanism with a carbocation intermediate.

An l value close to 1.0 suggests an SN2 mechanism sensitive to solvent nucleophilicity.

For the acid-catalyzed solvolysis of this compound, a significant m value (e.g., 0.5-0.8) and a smaller l value (e.g., 0.2-0.4) would be anticipated. This would confirm a mechanism with a high degree of SN1 character, where the rate is strongly dependent on the solvent's ability to stabilize a carbocation-like transition state, with a minor contribution from the solvent's direct nucleophilic participation in the rate-determining step. nih.gov

Table 2: Solvent Parameters Used in Grunwald-Winstein Analysis This table shows representative solvents and their nucleophilicity (NT) and ionizing power (YCl) parameters. A kinetic study across these solvents would reveal the mechanistic nature (l and m values) of this compound solvolysis.

| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Expected Effect on SN1-like Reaction |

| Water | +3.04 | +4.05 | Very Fast |

| 80% Ethanol / 20% Water | +0.37 | +0.00 | Reference Rate |

| 100% Ethanol | +0.37 | -2.52 | Slow |

| 100% Methanol | +0.17 | -1.20 | Moderate |

| Acetic Acid | -2.31 | +0.57 | Slow (Poor nucleophile) |

| Formic Acid | -2.98 | +3.04 | Moderate (Strong ionizer) |

| Acetonitrile | -4.27 | -0.55 | Very Slow (Aprotic, poor nucleophile) |

| Data sourced from various studies applying the Grunwald-Winstein equation. semanticscholar.orgresearchgate.net |

Stereochemical Control and Analysis in Trans 4 Nitrostilbene Oxide Chemistry

Diastereoselective and Enantioselective Transformations

Diastereoselectivity is prominent in the synthesis of trans-4-nitrostilbene oxide itself. The Corey-Chaykovsky epoxidation, a common method for its preparation, demonstrates high diastereoselectivity. The reaction between p-nitrobenzaldehyde and a suitable sulfur ylide, promoted by a guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-1-ene (TBD), yields the corresponding epoxide with a strong preference for the trans isomer. thieme-connect.com This selectivity arises from the thermodynamic stability of the anti-betaine intermediate in the reaction mechanism, which leads directly to the trans-epoxide. thieme-connect.com

Table 1: Diastereoselectivity in the Epoxidation of p-Nitrobenzaldehyde

| Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| Benzylsulfonium Salt | TBD | Dichloromethane | >90 | >90:10 |

This interactive table is based on data from studies on Corey-Chaykovsky epoxidations. thieme-connect.com

Enantioselective transformations, which aim to produce one enantiomer of a chiral molecule preferentially, have been explored for stilbene (B7821643) oxides, although they are challenging for trans-disubstituted olefins. Asymmetric epoxidation of the parent compound, trans-stilbene (B89595), using chiral metal complexes often results in low to moderate enantiomeric excesses (ee). arkat-usa.org For instance, certain manganese-based catalysts have yielded trans-stilbene oxide with less than 40% ee. However, more advanced catalytic systems, such as those involving Ruthenium-pybox complexes, have shown improved performance, achieving up to 63% ee for trans-stilbene oxide in reactions using PhI(OAc)₂ as the oxidant. arkat-usa.org These methodologies are directly applicable to the synthesis of enantioenriched this compound.

Another key diastereoselective reaction is the dihydroxylation of the olefin precursor. The cis-dihydroxylation of structurally related donor-acceptor stilbenes, such as trans-4-dimethylamino-4´-nitrostilbene, can be achieved using reagents like meta-chloroperbenzoic acid (mCPBA) in conjunction with an osmium complex, leading specifically to the cis-diol product. rsc.org

Inversion and Retention of Configuration in Reactions

The fate of the stereocenters in this compound during a reaction is determined by the mechanism, primarily resulting in either inversion or retention of configuration. Nucleophilic ring-opening of the epoxide is a classic example where these outcomes are observed.

The reaction of trans-stilbene oxide with lithium bromide on an Amberlyst 15 acidic resin support is highly dependent on temperature. arkat-usa.orgresearchgate.net At lower temperatures (below -10°C), the reaction proceeds via a classic Sₙ2 mechanism, where the bromide nucleophile attacks one of the benzylic carbons from the side opposite the C-O bond. This backside attack forces an inversion of configuration at that carbon, leading to the formation of the cis-halohydrin as the major product. arkat-usa.org

Table 2: Stereochemical Outcome of Stilbene Oxide Ring-Opening with LiBr/Amberlyst 15

| Substrate | Temperature | Major Stereochemical Pathway | Resulting Isomer |

|---|---|---|---|

| trans-Stilbene Oxide | < -10°C | Inversion (Sₙ2) | cis-Halohydrin |

| trans-Stilbene Oxide | Room Temp | Mixed / Less Selective | Mixture of trans/cis |

This interactive table is based on findings from studies on the stereoselectivity of epoxide ring-opening reactions. arkat-usa.orgresearchgate.net

Methodologies for Stereochemical Assignment in Reaction Products

Determining the precise three-dimensional arrangement of atoms in the products of reactions involving this compound is crucial. Several powerful analytical techniques are employed for this stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool. For the precursor, (E)-4-methyl-4'-nitrostilbene, distinct signals in the ¹H and ¹³C NMR spectra correspond to each unique proton and carbon atom. chegg.com In the case of the epoxide and its ring-opened products, the relative stereochemistry (e.g., syn vs. anti diastereomers) can be determined by analyzing the coupling constants (³J) between vicinal protons. The Karplus relationship predicts that the magnitude of this coupling is dependent on the dihedral angle between the protons, allowing for the differentiation of stereoisomers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space proximity of protons, providing definitive evidence for relative stereochemistry.

Single-Crystal X-ray Diffraction offers the most unambiguous method for determining molecular structure. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a complete three-dimensional model of the molecule can be constructed, providing absolute confirmation of its stereochemistry. The crystal structure for closely related compounds, such as (trans)-4-Chloro-4′-nitrostilbene, has been determined using this technique, highlighting its applicability to this class of molecules. ugr.es

Optical Rotation , measured using a polarimeter, is used for chiral, enantioenriched compounds. It measures the extent to which a substance rotates plane-polarized light. While it confirms that a compound is chiral, it does not typically provide the absolute configuration without comparison to a known standard. dcu.ie

Influence of Substituents on Stereoselectivity

The electronic nature of substituents on the aromatic rings of stilbene oxides can significantly influence the stereoselectivity and regioselectivity of their reactions. The para-nitro group in this compound is a strong electron-withdrawing group, which has a profound effect on the reactivity of the molecule.

In the nucleophilic ring-opening of asymmetrically substituted diaryloxiranes, the substituent's electronic properties can direct the nucleophile's attack. Studies on a series of para-substituted diaryloxiranes reacting with LiBr/Amberlyst 15 have been conducted to rationalize these effects on regioselectivity. arkat-usa.org

Furthermore, the electronic nature of substituents on the stilbene itself can affect the outcome of preceding synthetic steps. In Wittig-type reactions used to synthesize stilbene precursors, the presence of electron-donating or electron-withdrawing groups on the benzaldehyde (B42025) reactant can influence the ratio of Z/E isomers produced. researchgate.net Similarly, in reductive cyclization reactions of nitrostilbenes, electron-donating groups on the styryl moiety tend to result in higher yields compared to electron-withdrawing groups, indicating a significant electronic influence on the reaction pathway. nih.gov

Interestingly, in some reactions, the substituent effect is minimal. For example, in the thermal ring-opening of dioxaziridines derived from various substituted stilbenes (including 4-nitro and 4-dimethylamino derivatives), the reaction rate was found to be largely independent of the substituent's electronic nature. acs.org This suggests that for certain reaction mechanisms, the transition state is not significantly stabilized or destabilized by the electronic effects of the para-substituent.

Computational Chemistry and Theoretical Modeling of Trans 4 Nitrostilbene Oxide

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic architecture of trans-4-Nitrostilbene oxide and predicting its reactivity. These studies often employ methods like Density Functional Theory (DFT) to map the electron distribution within the molecule and identify key reactivity indicators.

The electronic structure of stilbene (B7821643) derivatives, including those with nitro groups, is characterized by a "push-pull" system, where electron-donating and electron-accepting groups influence the delocalization of π electrons across the molecule. mdpi.com In the case of this compound, the nitro group (-NO2) acts as a strong electron-accepting group, significantly impacting the electronic properties of the stilbene backbone. ikm.org.my

Reactivity descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, in a related compound, 4-amino-4'-nitrostilbene, the HOMO and LUMO were found to be delocalized over the entire molecule, with a calculated energy gap of 3.06 eV, suggesting its potential as a sensitizer (B1316253) in optoelectronic applications. ikm.org.my The electrophilicity parameter (E) is another crucial descriptor; for a series of 4-nitrobenzochalcogenadiazoles, these values were determined to be in the range of -10.77 to -7.53, indicating significant reactivity towards nucleophiles. researchgate.net

Elucidation of Reaction Pathways and Transition States via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse in computational chemistry for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transient transition states. mdpi.comunibo.it For stilbene-like molecules, a key reaction pathway is the cis-trans isomerization, which can be induced photochemically. acs.orguab.cat

Theoretical studies on the photoisomerization of stilbene have revealed the involvement of a "phantom state" and conical intersections that facilitate the transition between the cis and trans isomers. researchgate.net DFT calculations can pinpoint the geometries and energies of these critical points on the potential energy surface. For example, in the study of the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025), DFT (M06-2X/def2-TZVP level of theory) was used to dissect the reaction mechanism into multiple routes and identify the most favorable pathways based on the calculated Gibbs free energies of activation and reaction. dntb.gov.ua

The presence of the epoxide ring in this compound introduces additional reaction possibilities, such as ring-opening reactions. DFT calculations can model the energetics of these pathways, predicting the most likely products under different conditions.

Prediction of Regio- and Stereoselectivity through Theoretical Calculations

Theoretical calculations are instrumental in predicting the regio- and stereoselectivity of chemical reactions involving this compound. By comparing the activation energies for different reaction pathways leading to various isomers, chemists can anticipate the major products of a reaction.

For instance, in reactions involving nucleophilic attack, the regioselectivity is governed by the relative electrophilicity of different sites within the molecule. DFT calculations can quantify these differences by modeling the transition states for attack at each potential site. The stereoselectivity of reactions, such as the opening of the epoxide ring, can also be predicted. The relative stability of the transition states leading to different stereoisomeric products determines the stereochemical outcome. In the electrophilic cyclisation of certain unsaturated alcohols, the stereochemistry at the ring junction was found to be influenced by stabilizing interactions that could be rationalized through theoretical models. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the conformational flexibility of this compound and its interactions with surrounding solvent molecules over time. iem.ac.ru These simulations are particularly valuable for understanding how the solvent environment influences the molecule's structure and reactivity. rsc.orgresearchgate.net

For push-pull stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a close analog, the solvent polarity has a profound effect on the excited-state dynamics and fluorescence properties. mdpi.comresearchgate.net MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell evolves, impacting processes like vibrational cooling and conformational relaxation. researchgate.net Ultrafast excited-state dynamics of trans-4-nitrostilbene have been shown to be strongly dependent on solvent polarity, with the lifetime of the excited state changing by three orders of magnitude from nonpolar to high-polarity solvents. rsc.org

Plane-wave DFT calculations have been used to study the interaction of DANS with an amorphous silica (B1680970) surface, revealing that hydrogen bonds between the nitro group and surface hydroxyl groups, as well as O-H···π interactions, are dominant. nih.govacs.org This highlights the importance of specific interactions in determining the preferred conformation and orientation of the molecule in different environments.

Theoretical Analysis of Spectroscopic Signatures for Mechanistic Probes

Computational methods are essential for interpreting experimental spectroscopic data and using it to probe reaction mechanisms. Theoretical calculations can predict various spectroscopic signatures, including vibrational frequencies (infrared and Raman), electronic absorption and emission spectra (UV-Vis and fluorescence), and nuclear magnetic resonance (NMR) chemical shifts.

For 4-amino-4'-nitrostilbene, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to simulate the infrared and UV-Vis spectra, showing good agreement with experimental results. ikm.org.my Such correlations allow for the confident assignment of experimental spectral features to specific molecular vibrations or electronic transitions. Time-dependent DFT (TD-DFT) is a powerful tool for studying excited states and predicting the absorption and fluorescence spectra of molecules. researchgate.net

By calculating the spectroscopic properties of reactants, intermediates, transition states, and products, computational chemists can provide a detailed picture of a reaction mechanism that can be directly compared with experimental observations. For example, NMR investigations of the intermediates formed by the reaction of nucleophiles with substituted stilbenes have been crucial in characterizing their structure and bonding, with theoretical calculations providing a framework for interpreting the observed chemical shifts. cdnsciencepub.com

Derivatization and Application As a Versatile Synthetic Intermediate

Synthesis of Functionalized Organic Molecules and Complex Building Blocks

The primary reactivity of trans-4-nitrostilbene oxide lies in the ring-opening of the strained epoxide. This reaction is readily achieved with a variety of nucleophiles, leading to the formation of highly functionalized 1,2-disubstituted-1,2-diphenylethane derivatives. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nitro group makes the adjacent benzylic carbon more electrophilic and susceptible to nucleophilic attack.

The acid-catalyzed or nucleophilic ring-opening of the epoxide provides a direct route to vicinal diols and their derivatives, such as amino alcohols, which are crucial chiral building blocks in medicinal chemistry and natural product synthesis. For instance, the reaction with water or hydroxide (B78521) ions yields the corresponding 1,2-diol. More significantly, the reaction with nitrogen-based nucleophiles like amines or azides furnishes valuable 1,2-amino alcohols. These compounds are key structural motifs in many biologically active molecules and can serve as precursors for chiral ligands.

A notable transformation involves the conversion of a related 2-nitrostilbene (B8481306) oxide to an oxindole (B195798), a reaction that proceeds through an epoxide intermediate. nih.gov This suggests that under specific conditions, such as those involving a single electron transfer mediated by a base like potassium tert-butoxide, the epoxide ring can be opened by the proximal nitro group in a radical cyclization mechanism. nih.gov This pathway highlights the intricate reactivity of the molecule where both the epoxide and the nitro group participate in the formation of new, complex structures.

The general reaction of epoxides with nucleophiles is a well-established method for creating vicinal functionalization. For this compound, this provides a reliable method for accessing a range of complex acyclic molecules that can be used in further synthetic endeavors.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides for Functionalization

| Nucleophile | Product Type | Significance of Product |

|---|---|---|

| H₂O / OH⁻ | 1,2-Diol | Common structural unit, precursor for further functionalization. |

| R-NH₂ | 1,2-Amino alcohol | Key chiral building block in pharmaceuticals (e.g., Taxol side-chain) and ligands. |

| N₃⁻ | 1,2-Azido alcohol | Precursor to 1,2-amino alcohols via reduction. |

Pathways to Nitrogen-Containing Heterocyclic Compounds

The dual functionality of this compound, comprising the electrophilic epoxide ring and the versatile nitro group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The general strategy involves an initial ring-opening of the epoxide, followed by a cyclization step that often incorporates the nitrogen atom from the reduced nitro group or an external nucleophile.

One of the most significant applications in this area is the synthesis of indoles. Research has shown that 2-nitrostilbenes can be converted into 2-phenylindoles. acs.org Mechanistic proposals for the formation of N-heterocycles from nitrostilbenes under basic conditions suggest the formation of an epoxide intermediate. nih.gov In one proposed pathway, an intermolecular attack of a nitrostilbene radical anion onto a neutral nitrostilbene molecule leads to an epoxide, which then undergoes a ring-opening cyclization involving the nitro group to form an N-hydroxyindole. nih.gov This demonstrates a sophisticated pathway where the epoxide is a transient but crucial intermediate en route to the heterocyclic core. The reductive cyclization of nitrostyrenes, the precursors to nitrostilbene oxides, is a known route to indoles, further linking this class of compounds to heterocyclic synthesis. unimi.it

Furthermore, α-nitrostilbenes are used in the synthesis of isoxazoles. rsc.org These reactions proceed via the reaction of the nitroalkene moiety with various reagents. While not a direct reaction of the pre-formed epoxide, the underlying nitrostilbene framework is key. The reaction of α-nitrostilbenes with pyridinium (B92312) acetamides, for example, yields 3,4-diarylisoxazole-5-carboxyamides through an intermediate N-oxide. rsc.org Additionally, nitrostilbenes have been employed in [3+2] cycloaddition reactions with pyridinium ylides to construct C1-unsubstituted indolizines via a denitrative pathway. rsc.org These examples underscore the utility of the nitrostilbene scaffold, for which the epoxide is a stable derivative, in constructing a diverse array of heterocyclic systems.

Table 2: Heterocyclic Systems Derived from Nitrostilbene Precursors

| Precursor Class | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Nitrostilbene | t-BuOK | N-Hydroxyindole / Oxindole | nih.gov |

| o-Nitrostyrenes | Diborane | Indole | acs.org |

| β-Nitrostyrenes | Pd-Catalyst, Phenyl Formate | Indole | unimi.it |

| α-Nitrostilbenes | Pyridinium Acetamides | Isoxazole | rsc.org |

Precursor for Advanced Organic Materials and Polymers

The "push-pull" electronic structure of trans-4-nitrostilbene, characterized by the electron-donating phenyl group and the electron-withdrawing nitrophenyl group connected by a π-conjugated system, is a hallmark of materials with significant nonlinear optical (NLO) properties. Epoxidation to this compound partially interrupts this conjugation but provides a reactive handle—the epoxide ring—for incorporation into larger molecular or polymeric architectures.

While direct polymerization of this compound has not been extensively documented, its structure suggests potential as a monomer. Epoxides are known to undergo ring-opening polymerization to form polyethers. The polymerization of this compound could lead to functional polyethers where the bulky and electronically active 1-(4-nitrophenyl)-2-phenyl side chains are regularly spaced along the polymer backbone. Such polymers could exhibit interesting thermal and optical properties derived from the high density of aromatic and polar nitro groups.

More commonly, stilbene (B7821643) derivatives are incorporated into polymers as side chains to impart specific functionalities. For instance, polymers containing the related 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) chromophore have been extensively studied for their NLO properties in applications like electro-optic modulators. ucf.edu this compound could be derivatized, for example, by ring-opening with an amine- or alcohol-functionalized monomer, and then copolymerized to create advanced materials. This approach would permanently anchor the NLO-active stilbenoid moiety into a polymer matrix, potentially improving its thermal stability and long-term performance compared to simple guest-host systems. ucf.edu The synthesis of stilbene-containing polymers is an active area of research for creating materials for optical data storage, waveguiding, and other photonic applications. wiley-vch.de

Role in Catalyst Design and Ligand Synthesis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Vicinal amino alcohols are a privileged class of structures used to create effective bidentate ligands for a wide range of metal-catalyzed enantioselective reactions. As discussed in section 6.1, this compound is an ideal precursor to 1,2-amino alcohols via regioselective ring-opening with amines.

Starting from the chiral epoxide, a stereochemically defined 1,2-amino alcohol can be synthesized. The alcohol and amino groups of this product serve as two coordination points for a metal center. Further modification of the amino or hydroxyl group can be used to fine-tune the steric and electronic properties of the resulting ligand. For example, the hydroxyl group can be converted into an ether or phosphinite, or the primary/secondary amine can be functionalized to form amides or phosphinamides, leading to a diverse library of potential N,O-bidentate ligands.

Although specific ligands derived directly from this compound are not widely reported, the synthetic pathway is well-established. The presence of the two distinct phenyl rings (one unsubstituted and one with a nitro substituent) offers a unique electronic environment that could influence the catalytic activity of the corresponding metal complexes. The nitro group itself can be a site for further functionalization, for instance, by reduction to an amine, which could then be used to create tridentate or tetradentate ligands, or to anchor the ligand to a solid support. prepchem.com This synthetic potential makes this compound a promising, though currently underexplored, starting material for the development of new classes of chiral ligands.

Advanced Analytical and Spectroscopic Methodologies for Studying Trans 4 Nitrostilbene Oxide Reactions

In-Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, UV-Vis)

In-situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, without the need to isolate components from the reaction mixture. nih.gov This provides dynamic information about the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a powerful tool for monitoring reactions involving trans-4-nitrostilbene oxide. mdpi.com The protons of the epoxide ring have characteristic chemical shifts. As the reaction proceeds, for instance in a ring-opening reaction, the signals corresponding to these protons will decrease in intensity, while new signals corresponding to the protons of the product will appear and grow. washington.edu For example, in a hydrolysis reaction to form a diol, the appearance of new signals for the methine protons adjacent to the newly formed hydroxyl groups and the disappearance of the epoxide protons would be tracked over time. washington.edu

Infrared (IR) Spectroscopy : In-situ IR spectroscopy can follow a reaction by monitoring changes in the vibrational frequencies of functional groups. The epoxide ring of this compound has characteristic C-O stretching and ring-breathing vibrations. The progress of a ring-opening reaction can be monitored by the disappearance of these epoxide bands and the simultaneous appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) if a diol is formed.

UV-Visible (UV-Vis) Spectroscopy : The conjugated system of this compound, which includes the phenyl rings and the nitro group, acts as a chromophore, giving it a distinct UV-Vis absorption spectrum. Any reaction that alters this conjugated system will lead to a change in the spectrum. For example, a reaction that modifies the electronic properties of the aromatic rings or the nitro group will cause a shift in the maximum absorption wavelength (λmax). The presence of isosbestic points in a series of spectra taken over time indicates a clean conversion of one species to another. mdpi.com

| Spectroscopic Technique | Key Indicator for Reaction Monitoring | Hypothetical Observation (for Epoxide Ring-Opening to Diol) |

|---|---|---|

| ¹H-NMR | Changes in chemical shifts and signal integration. mdpi.comwashington.edu | Decrease in intensity of epoxide proton signals; appearance of new methine proton signals and hydroxyl (-OH) proton signals. |

| IR | Disappearance/appearance of characteristic functional group bands. | Disappearance of epoxide C-O stretch (approx. 800-950 cm⁻¹); appearance of broad O-H stretch (approx. 3200-3600 cm⁻¹). |

| UV-Vis | Shift in λmax or change in absorbance at a specific wavelength. mdpi.com | Potential shift in λmax due to altered conjugation or electronic environment; observation of isosbestic points. |

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of reaction products and intermediates. By providing a highly accurate mass-to-charge ratio (m/z), HRMS allows for the confident assignment of a molecular formula to a detected ion. nih.gov

For the parent compound, this compound, HRMS can confirm its molecular formula, C₁₄H₁₁NO₃. During a reaction, HRMS can be used to identify products by comparing their exact masses to calculated values for expected structures. For instance, in a study of tert-butoxide-mediated reactions of nitrostilbenes, HRMS was crucial in identifying the final N-hydroxyindole and oxindole (B195798) products. nih.gov This technique is particularly valuable for identifying unexpected products or short-lived intermediates that can be trapped and analyzed.

| Adduct Ion | Predicted m/z (for C₁₄H₁₁NO₃) | Information Gained |

|---|---|---|

| [M+H]⁺ | 242.08118 uni.lu | Confirms the molecular weight of the protonated molecule. |

| [M+Na]⁺ | 264.06312 uni.lu | Confirms the molecular weight of the sodium adduct, common in ESI-MS. |

| [M-H]⁻ | 240.06662 uni.lu | Confirms the molecular weight of the deprotonated molecule in negative ion mode. |

| [M+H-H₂O]⁺ | 224.07116 uni.lu | Suggests a fragment resulting from the loss of water. |

X-ray Crystallography for Structural and Stereochemical Elucidation of Derivatives

When a reaction involving this compound yields a crystalline product, single-crystal X-ray crystallography provides unambiguous structural and stereochemical information. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net

For derivatives of this compound, this method is the gold standard for confirming the molecular structure. For example, if a ring-opening reaction produces a diol, X-ray crystallography can confirm the relative stereochemistry (syn or anti) of the hydroxyl groups. Detailed diffraction studies on related compounds like (trans)-4-chloro-4′-nitrostilbene have revealed subtle details about their solid-state structure and disorder. researchgate.net This level of detail is critical for understanding structure-property relationships. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClNO₂ |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| a (Å) | 3.9264 |

| b (Å) | 25.9494 |

| c (Å) | 24.4668 |

| β (°) | 93.232 |

| Volume (ų) | 2488.9 |

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatography is fundamental to the analysis of reaction mixtures and the purification of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for analyzing reactions with polar, non-volatile compounds like this compound and its derivatives. mdpi.com A reaction can be monitored by periodically injecting small aliquots of the mixture into the HPLC system. By separating the components, HPLC can quantify the disappearance of the starting material and the appearance of products over time. It is also the primary method for assessing the purity of the final isolated product.

Gas Chromatography (GC) : For more volatile and thermally stable derivatives, GC is an effective analytical tool. It is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture. The progress of the formation of the related compound trans-4-nitrostilbene via Knoevenagel condensation has been successfully monitored using GC. rsc.org

Flash column chromatography is the standard preparative technique used to purify the products from the reaction mixture on a larger scale.

| Compound | Retention Time (min) | Peak Area (t = 0 min) | Peak Area (t = 60 min) |

|---|---|---|---|

| This compound (Reactant) | 8.5 | 1,500,000 | 450,000 |

| Product A | 6.2 | 0 | 980,000 |

Emerging Research Directions and Future Perspectives in Trans 4 Nitrostilbene Oxide Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of trans-4-nitrostilbene, the precursor to trans-4-nitrostilbene oxide, has been a focal point of research, with an emphasis on developing catalytic systems that offer high yields and stereoselectivity. Traditional methods like the Wittig reaction have been refined, while newer strategies involving phase-transfer catalysis (PTC) and microwave-assisted synthesis have emerged as efficient alternatives.

Phase-transfer catalysis has shown considerable promise. Both liquid-liquid (LL) and solid-liquid (SL) PTC systems have been successfully employed for the Horner-Wadsworth-Emmons (HWE) reaction to produce stilbenes. researchgate.net For aldehydes with electron-donating substituents, yields exceeding 90% with exclusive (E)-isomer formation are achievable in both systems. researchgate.net The SL-PTC system is considered milder than the LL-PTC system due to mechanistic differences. researchgate.net The use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst is common in these reactions. researchgate.net

Microwave-assisted organic synthesis represents another significant advancement, offering rapid and solvent-free conditions. researchgate.net The Perkin reaction, utilizing 4-nitrophenylacetic acid, benzaldehydes, and pyrrolidine, can yield trans-4-nitrostilbene in good amounts within 10 minutes under microwave irradiation. researchgate.net Similarly, a combination of potassium hydroxide (B78521) and a catalytic amount of 18-crown-6 (B118740) provides a rapid and stereoselective route to stilbenes. researchgate.net

Recent developments also include palladium-catalyzed decarboxylative coupling reactions and the use of guanidine (B92328) bases for in situ generation of sulfonium (B1226848) ylides in Corey-Chaykovsky epoxidation reactions, which produce trans-stilbene (B89595) oxides with high selectivity. researchgate.netthieme-connect.com

A comparative analysis of different catalytic systems highlights the advantages of milder, more efficient methods. For instance, the phthalimide/K2CO3 system is noted for its low cost and broad substrate flexibility in producing nitrostilbenes.

Table 1: Comparison of Catalytic Systems for trans-4-Nitrostilbene Synthesis

| Catalyst System | Reaction Type | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| KOH / 18-crown-6 | Wittig | Microwave | Good | High (Z or E) | researchgate.net |

| Pd(O2CCF3)2 / Ag2CO3 | Decarboxylative Coupling | 80-120 °C | Moderate-Good | Not specified | researchgate.net |

| Pyrrolidine | Perkin | Microwave, Neat | Good | Not specified | researchgate.net |

| Phase-Transfer Catalyst (e.g., TBAB) | Horner-Wadsworth-Emmons | LL-PTC or SL-PTC | >90% for certain substrates | All (E)-isomers | researchgate.net |

| TBD (Guanidine Base) | Corey-Chaykovsky Epoxidation | Dichloromethane | Excellent | High for trans | thieme-connect.com |

| Phthalimide / K2CO3 | Condensation | 80-83°C, 24 hours | 72-95.6% | Not specified |

| Piperidine / Pyridine (B92270) | Condensation | Reflux, 30 mins | 65-73% | High for trans | |

Exploration of Unconventional Reactivity Modes

Research into this compound and its precursors has uncovered unusual reactivity patterns, particularly concerning their anion radicals and behavior in cycloaddition reactions. The presence of the nitro group, a strong electron acceptor, significantly influences the electronic structure and reactivity of the stilbene (B7821643) framework. scispace.com

Upon one-electron reduction, the anion radical of trans-nitrostilbene is formed. This species can undergo rapid isomerization to the cis form. nih.gov This isomerization is a key step in subsequent reactions, such as dimerization. nih.gov Studies have shown that in the anion radicals of styryl-substituted nitrobenzenes, the excess electron density is not localized on the nitro group but is transferred to the C=C bridge, effectively shifting the reaction center. scispace.com This shift protects the nitro group from reduction and activates the olefinic bond. scispace.com

The electronically modified stilbene scaffold of nitrostilbenes makes them valuable partners in cycloaddition reactions. For instance, they can participate in [3+2] cycloadditions with pyridinium (B92312) ylides, catalyzed by copper(II), to form indolizines. rsc.org This reaction proceeds through a Michael-type addition followed by cyclization and elimination of nitrous acid. rsc.org This denitrative pathway highlights an unconventional mode of reactivity where the nitro group acts as a leaving group. rsc.org

Furthermore, the photochemical behavior of nitrostilbenes is an area of active investigation. acs.org While many stilbenes are known for their photoisomerization, the strong intramolecular charge transfer character in push-pull stilbenes like 4-dimethylamino-4'-nitrostilbene (B1242720) (a related compound) significantly affects their photophysics and photochemistry. acs.orgnih.gov The excited-state dynamics, including fluorescence deactivation and internal conversion pathways, are highly dependent on the solvent environment. nih.gov

Green Chemistry Principles in Synthesis and Transformation

The principles of green chemistry are increasingly being applied to the synthesis and transformation of this compound and its derivatives. A major focus is the reduction or elimination of hazardous solvents and reagents, and the use of more energy-efficient reaction conditions.

Microwave-assisted synthesis stands out as a key green chemistry technique. It allows for the rapid, solvent-free synthesis of trans-4-nitrostilbene derivatives, significantly reducing reaction times and energy consumption compared to conventional heating methods. researchgate.net For example, the Perkin reaction can be completed in minutes under microwave irradiation without a solvent, whereas conventional heating gives poorer yields. researchgate.net

The development of heterogeneous catalysts is another important aspect of green chemistry in this area. For instance, gold (Au) and silver (Ag) nanoparticles supported on hydrotalcite (HT) have been developed as efficient and reusable catalysts. nih.gov The Ag/HT catalyst has been shown to be effective for the selective reduction of the nitro group in various nitro compounds, including 4-nitrostilbene (B156276), to the corresponding anilines with high selectivity, leaving C=C double bonds intact. nih.gov Similarly, Au/HT catalysts have demonstrated high efficiency in the deoxygenation of epoxides, such as trans-stilbene oxide, to alkenes using alcohols as oxygen acceptors, avoiding the need for toxic and hazardous reductants. nih.gov These catalytic systems are often reusable, which minimizes waste.

Phase-transfer catalysis (PTC) also aligns with green chemistry principles by improving reaction efficiency and often allowing for the use of more environmentally benign solvent systems. researchgate.net The ability to achieve high yields and selectivities under mild conditions, as seen in the HWE reaction for stilbene synthesis, reduces the need for extensive purification and minimizes by-product formation. researchgate.net

Integration into Supramolecular Assemblies and Nanostructured Systems

The unique electronic and photochemical properties of trans-4-nitrostilbene and its derivatives make them attractive building blocks for the construction of functional supramolecular architectures and nanostructured materials. The stilbene unit can act as a photoresponsive switch, undergoing reversible trans-cis isomerization upon irradiation, which can be used to control the assembly and disassembly of larger structures. researchgate.net

Derivatives of stilbene are utilized as synthons for creating materials with applications in organic electronics and nanotechnology. researchgate.net The push-pull nature of molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), with its electron-donating and electron-accepting groups, leads to a significant change in dipole moment upon photoexcitation. acs.orgnih.gov This property is highly sensitive to the local environment, making these molecules useful as probes and functional components in materials.

The integration of these molecules into well-defined architectures can lead to materials with novel optical and electronic functions, such as those used in light-driven actuators, photoresponsive fluorescent systems, and electronic devices. researchgate.netresearchgate.net

Applications of Machine Learning and Artificial Intelligence in Reaction Prediction

The complexity of chemical reactions involving this compound and related compounds presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are emerging as powerful methods for predicting reaction outcomes, optimizing reaction conditions, and even identifying novel reaction pathways.

One area of application is the prediction of reaction stoichiometry and kinetics from spectral data. A semi-supervised machine learning approach has been described for identifying reaction models from data obtained in flow reactors. rsc.org In a case study involving the Wittig reaction to form trans- and cis-4-nitrostilbene, the model was able to determine the number of independent reactions from the data. rsc.org

ML models are also being used to analyze and quantify complex intermolecular interactions. For example, in the study of DANS adsorption on silica (B1680970) surfaces, K-Means clustering was used to group different optimized geometric structures, and multiple linear regression analysis was employed to model the relationship between interaction energy and the number of molecule-surface contacts. acs.orgnih.gov

More broadly, deep learning models, such as deep highway networks, are being developed for retrosynthetic analysis, which is the process of planning a chemical synthesis in reverse. nih.gov While not specific to this compound in the cited study, these approaches automatically extract reaction rules from large datasets of chemical reactions and can predict the transformations needed to synthesize a target molecule. nih.gov Such tools could be trained on datasets relevant to stilbene and epoxide chemistry to accelerate the discovery of new synthetic routes and to predict the feasibility of unconventional reactions. The ultimate goal is to create predictive models that can guide experimental work, saving time and resources. nih.gov

Q & A

Q. How can computational models predict the environmental fate of trans-4-Nitrostilbene oxide?

- Methodological Answer : Use EPI Suite or COSMOtherm to estimate partition coefficients (log Kow, Koc) and biodegradation likelihood. Validate predictions with experimental hydrolysis studies (pH 5–9) and soil column leaching tests. Incorporate QSAR models for nitroaromatics to refine accuracy .

Tables for Key Data

Table 1 : Spectral Data for trans-4-Nitrostilbene Oxide

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.90 (d, J = 2 Hz), 7.93 (q, A₂'B₂') | |

| IR (CHCl₃) | C–O stretches at 850, 880 cm⁻¹ | |

| Triplet Absorption | λₘₐₓ ≈ 450 nm (rigid media) |

Table 2 : Safety and Handling Guidelines

| Parameter | Recommendation | Reference |

|---|---|---|

| Incompatible Materials | Oxidizing agents (risk of NOx release) | |

| Waste Disposal | Segregate, use certified waste services | |

| PPE | Gloves, goggles, fume hood |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.